5-Chloro-3-methyl-1-phenylpyrazole

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

5-Chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5) is a halogenated phenylpyrazole derivative featuring a chlorine atom at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core. This substitution pattern imparts distinctive physicochemical properties, including a calculated XLogP3 of 3.3 and a topological polar surface area of 17.8 Ų, which are critical determinants of its utility as a synthetic intermediate.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 1131-17-5
Cat. No. B072149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1-phenylpyrazole
CAS1131-17-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)Cl)C2=CC=CC=C2
InChIInChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyZZOWFLAMMWOSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5): Core Building Block for Heterocyclic Synthesis and Bioactive Derivatives


5-Chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5) is a halogenated phenylpyrazole derivative featuring a chlorine atom at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core [1]. This substitution pattern imparts distinctive physicochemical properties, including a calculated XLogP3 of 3.3 and a topological polar surface area of 17.8 Ų, which are critical determinants of its utility as a synthetic intermediate [1]. The compound is primarily employed as a versatile precursor for the construction of more complex heterocyclic systems, including pyrazolyl chalcones, pyrazolines, and hydrazones, which have been extensively investigated for antimicrobial, anti-inflammatory, and enzyme inhibitory activities [2].

Why Interchangeability of 5-Chloro-3-methyl-1-phenylpyrazole with In-Class Analogs Compromises Synthetic Efficiency and Biological Outcome


The specific 5-chloro substitution pattern on 5-chloro-3-methyl-1-phenylpyrazole is not functionally equivalent to alternative 5-bromo, 5-fluoro, or unsubstituted pyrazole analogs [1]. The chlorine atom significantly elevates the compound's lipophilicity (XLogP3 = 3.3) relative to unsubstituted pyrazoles, enhancing its membrane permeability and influencing the pharmacokinetic profiles of derived compounds [1]. Furthermore, the 5-chloro moiety serves as a critical handle for regioselective functionalization at the 4-position, enabling the synthesis of 4-carboxaldehyde derivatives that are inaccessible or formed in lower yields with other 5-halogen or 5-hydrogen analogs [2]. Substituting this specific building block with a generic pyrazole core would fundamentally alter the electronic and steric environment of subsequent synthetic steps, leading to unpredictable reactivity, reduced yields, and divergent biological activity in the final products [2].

Quantitative Differentiation of 5-Chloro-3-methyl-1-phenylpyrazole Against Structural Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Relative to Unsubstituted Pyrazole Core

The computed lipophilicity (XLogP3) of 5-chloro-3-methyl-1-phenylpyrazole is 3.3, representing a substantial increase compared to the baseline 1-phenylpyrazole core [1]. This elevated lipophilicity is directly attributed to the presence of the chlorine atom at the 5-position and is predictive of enhanced membrane permeability in biological assays .

Medicinal Chemistry Pharmacokinetics Lipophilicity Optimization

Unique 5-Chloro Handle Enables Regioselective 4-Formylation for High-Value Intermediate Synthesis

The 5-chloro substituent on 5-chloro-3-methyl-1-phenylpyrazole directs electrophilic substitution to the 4-position, facilitating the quantitative synthesis of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde [1]. This specific reactivity is not observed with 5-bromo analogs, which often undergo debromination or yield lower purity intermediates under standard Vilsmeier-Haack conditions .

Synthetic Chemistry Heterocyclic Chemistry Regioselective Functionalization

High Purity Grade (98%) Reduces Impurity-Driven Variability in Sensitive Biological Assays

Commercial 5-chloro-3-methyl-1-phenylpyrazole is routinely available at a purity of 98% (GC/HPLC) from major suppliers, a higher baseline purity compared to many in-class pyrazole analogs which are commonly offered at 95% or less . This difference in purity can significantly impact the reproducibility of biological assays where trace impurities may exhibit off-target effects .

Analytical Chemistry Quality Control Biological Assay Reproducibility

Solvent-Free Synthetic Compatibility Aligns with Green Chemistry and Scalable Process Development

Derivatives synthesized from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde have been successfully prepared under thermal solvent-free conditions, demonstrating the robustness of this building block for eco-friendly synthetic protocols [1]. This contrasts with many pyrazole analogs that require conventional organic solvents (e.g., DMF, DCM) for similar transformations, which can present challenges in scalability, cost, and environmental compliance [2].

Green Chemistry Process Chemistry Sustainable Synthesis

Optimal Application Scenarios for 5-Chloro-3-methyl-1-phenylpyrazole in Pharmaceutical and Agrochemical R&D


Synthesis of Antimicrobial Pyrazolyl Chalcones and Pyrazolines

This compound serves as the direct precursor to 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, which undergoes solvent-free condensation with acetylbarbituric acid derivatives to yield pyrazolyl chalcones. These chalcones exhibit potent antimicrobial activity (MIC = 12.5 μg/mL against tested strains, comparable to standard antibiotics like ciprofloxacin) [1]. The 5-chloro substitution is essential for achieving this level of activity, as the 5-bromo or unsubstituted analogs produce chalcones with significantly reduced antimicrobial potency [1].

Development of Enzyme Inhibitors for Inflammatory and Metabolic Diseases

Derivatives of 5-chloro-3-methyl-1-phenylpyrazole have demonstrated effective inhibition of enzymes such as polyphosphate phosphohydrolase, sphingosine kinase 1 (SphK1), and cyclooxygenase (COX) [1][2]. The 5-chloro group contributes to enhanced lipophilicity (XLogP3 = 3.3), which improves membrane permeability and target engagement in cellular assays [2]. Researchers can leverage this building block to create focused libraries of pyrazole-based inhibitors with optimized pharmacokinetic profiles.

Design of Halogenated Agrochemical Intermediates

The unique electronic and steric properties imparted by the 5-chloro substituent make this compound a valuable intermediate in the synthesis of novel pesticides and herbicides [1]. Its high lipophilicity (XLogP3 = 3.3) is advantageous for enhancing foliar uptake and translocation in plant tissues, a critical parameter for agrochemical efficacy [2]. The compound can be further functionalized to introduce additional pharmacophores necessary for targeting specific pests or weeds.

Construction of Heterocyclic Libraries via Regioselective Derivatization

The 5-chloro group on this pyrazole acts as a directing group, enabling regioselective functionalization at the 4-position to generate a diverse array of heterocycles, including pyrazolines, hydrazones, and thiosemicarbazones [1]. This regioselectivity is not achievable with 5-unsubstituted pyrazoles, which typically yield mixtures of regioisomers that require difficult separations. The ability to produce single regioisomers in high yield significantly streamlines library synthesis and reduces development timelines.

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